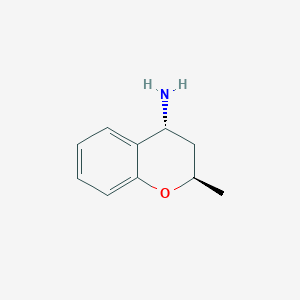
(2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine: is a chiral compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 2-methyl-3,4-dihydro-2H-chromen-4-one, which undergoes reductive amination to introduce the amine group at the 4-position. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alkoxides, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and catalysts. Its unique structure allows for the design of novel molecules with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
- (2R,3R,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside
Comparison: Compared to these similar compounds, this compound stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amine and chromene functionalities make it versatile for various applications, from drug development to material science.
Propriétés
Numéro CAS |
1820583-54-7 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 |
Nom IUPAC |
(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3/t7-,9-/m1/s1 |
Clé InChI |
OWEKBOJBEVPIBC-VXNVDRBHSA-N |
SMILES |
CC1CC(C2=CC=CC=C2O1)N |
SMILES isomérique |
C[C@@H]1C[C@H](C2=CC=CC=C2O1)N |
SMILES canonique |
CC1CC(C2=CC=CC=C2O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















